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Compound Name:
Azido-PEG4-tetra-Ac-beta-D-

glucose

Cat. No.: B605862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

characteristics of Azido-PEG4-tetra-Ac-beta-D-glucose, a key bifunctional linker in

bioconjugation and drug delivery, with its relevant alternatives. The data presented herein,

including detailed ¹H and ¹³C NMR chemical shifts, is intended to facilitate compound

identification, purity assessment, and quality control in research and development settings.

Introduction
Azido-PEG4-tetra-Ac-beta-D-glucose is a heterobifunctional molecule that incorporates a

terminal azide group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance

solubility and reduce steric hindrance, and a per-acetylated glucose moiety. The beta-anomeric

configuration is often preferred for specific biological targeting applications. Accurate NMR

characterization is paramount to verify the structure and purity of this reagent and to distinguish

it from structurally similar alternatives. This guide presents a comparative analysis of its NMR

data alongside predicted data for key alternatives to aid researchers in their analytical

endeavors.
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The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Azido-PEG4-
tetra-Ac-beta-D-glucose and its alternatives. The data for the primary compound is a

predicted spectrum based on the analysis of its constituent fragments (azido-PEG linkers and

acetylated glucose), as direct experimental spectra are not readily available in the public

domain. This prediction is supported by extensive data on similar structures.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
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Assignment

Azido-PEG4-

tetra-Ac-beta-D-

glucose

(Predicted)

Alternative 1:

Azido-PEG3-

tetra-Ac-beta-D-

glucose

(Predicted)

Alternative 2:

Azido-PEG4-

beta-D-glucose

(Predicted)

Alternative 3:

Azido-PEG4-

tetra-Ac-alpha-

D-glucose

(Predicted)

Glucose Moiety

H-1
~4.58 (d, J ≈ 8.0

Hz)

~4.58 (d, J ≈ 8.0

Hz)

~4.40 (d, J ≈ 7.8

Hz)

~5.20 (d, J ≈ 3.5

Hz)

H-2
~5.08 (t, J ≈ 9.5

Hz)

~5.08 (t, J ≈ 9.5

Hz)
~3.30-3.50 (m)

~4.85 (dd, J ≈

10.0, 3.5 Hz)

H-3
~5.20 (t, J ≈ 9.5

Hz)

~5.20 (t, J ≈ 9.5

Hz)
~3.30-3.50 (m)

~5.45 (t, J ≈ 10.0

Hz)

H-4
~5.05 (t, J ≈ 9.5

Hz)

~5.05 (t, J ≈ 9.5

Hz)
~3.30-3.50 (m)

~5.00 (t, J ≈ 10.0

Hz)

H-5 ~3.75 (m) ~3.75 (m) ~3.30-3.50 (m) ~4.05 (m)

H-6a
~4.25 (dd, J ≈

12.0, 4.5 Hz)

~4.25 (dd, J ≈

12.0, 4.5 Hz)

~3.85 (dd, J ≈

12.0, 2.0 Hz)

~4.28 (dd, J ≈

12.5, 4.5 Hz)

H-6b
~4.15 (dd, J ≈

12.0, 2.0 Hz)

~4.15 (dd, J ≈

12.0, 2.0 Hz)

~3.70 (dd, J ≈

12.0, 5.5 Hz)

~4.10 (dd, J ≈

12.5, 2.5 Hz)

Acetyl Groups

4 x CH₃CO ~2.00-2.10 (4s) ~2.00-2.10 (4s) - ~2.00-2.15 (4s)

PEG Spacer

N₃-CH₂
~3.38 (t, J ≈ 5.0

Hz)

~3.38 (t, J ≈ 5.0

Hz)

~3.38 (t, J ≈ 5.0

Hz)

~3.38 (t, J ≈ 5.0

Hz)

O-CH₂ (PEG) ~3.60-3.75 (m) ~3.60-3.75 (m) ~3.60-3.75 (m) ~3.60-3.75 (m)

O-CH₂ (adjacent

to glucose)

~3.95 (m), ~3.65

(m)

~3.95 (m), ~3.65

(m)

~3.95 (m), ~3.65

(m)

~3.95 (m), ~3.65

(m)

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
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Assignment

Azido-PEG4-

tetra-Ac-beta-D-

glucose

(Predicted)

Alternative 1:

Azido-PEG3-

tetra-Ac-beta-D-

glucose

(Predicted)

Alternative 2:

Azido-PEG4-

beta-D-glucose

(Predicted)

Alternative 3:

Azido-PEG4-

tetra-Ac-alpha-

D-glucose

(Predicted)

Glucose Moiety

C-1 ~101.0 ~101.0 ~103.5 ~95.5

C-2 ~71.5 ~71.5 ~74.0 ~69.8

C-3 ~72.8 ~72.8 ~76.5 ~70.5

C-4 ~68.3 ~68.3 ~70.5 ~68.0

C-5 ~72.0 ~72.0 ~76.0 ~66.5

C-6 ~61.8 ~61.8 ~61.5 ~61.5

Acetyl Groups

4 x C=O ~169.0-170.5 ~169.0-170.5 - ~169.0-170.5

4 x CH₃ ~20.5-21.0 ~20.5-21.0 - ~20.5-21.0

PEG Spacer

N₃-CH₂ ~50.7 ~50.7 ~50.7 ~50.7

O-CH₂ (PEG) ~70.0-71.0 ~70.0-71.0 ~70.0-71.0 ~70.0-71.0

O-CH₂ (adjacent

to glucose)
~69.5 ~69.5 ~69.5 ~69.5

Experimental Protocols
Standard NMR protocols for the characterization of small to medium-sized organic molecules

are applicable.

1. Sample Preparation:

Weigh 5-10 mg of the compound.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans (NS): 16 to 64, depending on sample concentration.

Relaxation Delay (D1): 1-5 seconds.

Acquisition Time (AQ): ~3-4 seconds.

Spectral Width (SW): -2 to 12 ppm.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent

peak of CDCl₃ at 7.26 ppm.

3. ¹³C{¹H} NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.
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Acquisition Time (AQ): ~1-2 seconds.

Spectral Width (SW): -10 to 220 ppm.

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent

peak at 77.16 ppm.

Visualization of Key Structural Relationships
The following diagrams illustrate the key structural components and the logical workflow for

NMR-based characterization.

Key Moieties of Azido-PEG4-tetra-Ac-beta-D-glucose
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Caption: Structural components of the target molecule.
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NMR Characterization Workflow

Sample Preparation
(Dissolve in CDCl3)

1H NMR Acquisition 13C NMR Acquisition

Data Processing
(FT, Phasing, Baseline Correction)

Chemical Shift Referencing
(to residual solvent peak)

Signal Assignment
(Integration, Multiplicity, Correlation)

Structural Verification & Purity Assessment
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Caption: General workflow for NMR analysis.
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Decision Tree for Structural Isomer Differentiation

Analyze 1H NMR Spectrum
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Caption: Differentiating isomers by NMR.
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To cite this document: BenchChem. [Comparative NMR Characterization Guide: Azido-
PEG4-tetra-Ac-beta-D-glucose and Alternatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b605862#nmr-characterization-of-azido-
peg4-tetra-ac-beta-d-glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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